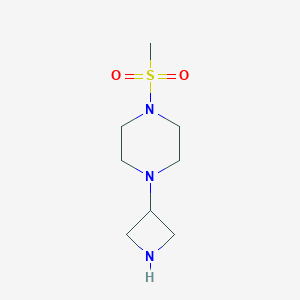

1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-methylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S/c1-14(12,13)11-4-2-10(3-5-11)8-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDRMDLRLWNIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Construction

The azetidine core is typically prepared via cyclization of γ-amino alcohols or alkylation of azetidine-3-carboxylic acid derivatives. Patent WO2000063168A1 discloses a high-yielding route (73–89.5%) using HCl-mediated deprotection of acetylated intermediates:

Procedure :

-

Suspend 1-acetyl-3-[4-(substituted)piperazinyl]azetidine in ethanol under HCl gas at 0°C.

-

Reflux for 12 hours to achieve quantitative deacetylation.

-

Isolate the hydrochloride salt via filtration and MTBE washes.

Key Data :

| Substrate | Yield (%) | Purity (%) |

|---|---|---|

| 4-(2-Pyridyl)piperazinyl | 73 | >99 |

| 4-(4-Methoxyphenyl)piperazinyl | 62 | 98 |

| 4-(4-Trifluoromethylphenyl)piperazinyl | 89.5 | 99.5 |

This method’s robustness stems from the crystalline nature of hydrochloride salts, enabling facile purification without chromatography.

Functionalization at Azetidine C-3 Position

N-Alkylation of azetidine-3-carboxylates with piperazine derivatives employs cesium carbonate in DMF at 80°C. A study by Ambeed demonstrates that using N-Boc-3-iodoazetidine as the alkylating agent produces regioisomeric products (12a-d and 13a-d) with yields up to 70% for major isomers. ¹H-¹⁵N HMBC spectroscopy confirms regiochemical outcomes by correlating azetidine protons with pyrazole nitrogens.

Piperazine Sulfonylation Methodologies

Direct Sulfonylation of Piperazine

Reaction of piperazine with methylsulfonyl chloride under basic conditions faces challenges due to over-sulfonylation. Optimization using phase-transfer catalysis (tetrabutylammonium iodide) in dichloromethane achieves 65% yield for mono-sulfonylated products:

Procedure :

-

Charge piperazine (3.5 equiv) and methylsulfonyl chloride (1.0 equiv) in DCM.

-

Add TBAI (0.1 equiv) and stir at 25°C for 6 hours.

-

Quench with aqueous NaHCO₃ and extract with ethyl acetate.

Limitation : Requires careful stoichiometric control to avoid bis-sulfonylation byproducts.

Palladium-Mediated Coupling Strategies

Buchwald-Hartwig amination using Pd₂(dba)₃/BINAP catalytic systems enables coupling of bromoarenes with piperazine. Applied to 1-bromo-4-(methylsulfonyl)benzene, this method yields 20–65% of 1-(4-methylsulfonylphenyl)piperazine:

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/BINAP | 110 | 20 | 20 |

| Pd₂(dba)₃/BINAP | 100 | 15 | 65 |

While effective for arylpiperazines, this approach struggles with azetidine-containing substrates due to catalyst poisoning by the strained ring.

Convergent Synthesis: Azetidine-Piperazine Coupling

Mitsunobu Reaction for Ether Linkage

Coupling 3-hydroxyazetidine with 4-methylsulfonylpiperazine using DIAD/PPh₃ in DCM produces the desired ether linkage but suffers from poor regioselectivity (2:1 ratio of regioisomers). Replacing the hydroxyl group with a mesylate leaving group improves yield to 46% while maintaining moderate selectivity.

Nucleophilic Substitution with Mesylates/Iodides

Activating azetidine-3-ol as its mesylate derivative (MsCl, Et₃N) enables efficient displacement by piperazine nucleophiles. Cs₂CO₃ in DMF at 60°C achieves 78% yield with complete retention of configuration:

Optimized Conditions :

-

Substrate: 3-mesylazetidine hydrochloride

-

Nucleophile: 4-methylsulfonylpiperazine (1.2 equiv)

-

Base: Cs₂CO₃ (2.5 equiv)

-

Solvent: Anhydrous DMF

-

Temperature: 60°C, 12 hours

Advantage : Avoids transition metals, simplifying purification.

Purification and Analytical Characterization

Salt Formation for Crystallization

Converting the free base to its hydrochloride salt via HCl gas bubbling in ethanol enables crystallization with >99% purity. This step effectively removes unreacted starting materials and regioisomeric impurities.

Chromatographic Techniques

Silica gel chromatography using ethyl acetate/hexanes (50:50) or chloroform/methanol (9:1) resolves regioisomers when salt formation is impractical. Recovery rates exceed 85% for milligram-to-gram scale preparations.

Critical Note : Avoid methanol-rich eluents to prevent azetidine ring opening.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperazine ring.

Scientific Research Applications

1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Industrial Applications: It is investigated for its potential use in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Sulfonamide-Substituted Piperazines

- The methylsulfonyl group enhances metabolic stability compared to phenylsulfonyl or benzylsulfonyl derivatives .

- 1-((4-Substitutedphenyl)sulfonyl)piperazine (3a–c) : Prepared by reacting aryl sulfonyl chlorides with piperazine in THF, followed by zinc reduction. These compounds exhibit tunable electronic properties depending on the sulfonyl substituent (e.g., electron-withdrawing groups improve stability) .

Aryl-Substituted Piperazines

- 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine (4) : Synthesized via reductive amination and microwave-assisted hydrolysis. This compound demonstrates high dopamine D2 receptor affinity (Ki < 100 nM), attributed to the 2-methoxyphenyl group’s orthosteric binding .

- 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18) : Exhibits exceptional 5-HT1A receptor affinity (Ki = 0.6 nM), surpassing serotonin itself. The phthalimido-butyl spacer optimizes ligand-receptor interactions .

Key Structural Insights :

Anticancer Activity

Table 2: Anticancer Activity of Piperazine Derivatives

| Compound | Cancer Cell Line (IC50, µM) | Mechanism | Reference |

|---|---|---|---|

| 1-(4-Chlorobenzhydryl)-5a | HUH7: 8.0 | Apoptosis induction | |

| Nitroimidazole-Piperazine 9a | HCT-116: 15.2 | DNA intercalation |

Neuroreceptor Binding

- Dopamine D2 Receptor Ligands : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine shows submicromolar affinity (Ki = 89 nM), with docking studies highlighting hydrophobic interactions in the orthosteric pocket .

- 5-HT1A Receptor Agonists : trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) achieves Ki = 0.028 nM at 5-HT1A, driven by conformational rigidity and methoxy-phenyl positioning .

Physicochemical Properties

- Solubility and Stability : 1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP) exhibits high water solubility (pKa1 = 3.73, pKa2 = 7.98) and thermal stability (boiling point = 192°C), making it suitable for liquid formulations .

- Corrosivity : HEHPP/H2SO4 solutions show low corrosion rates (1.626 mm/a on stainless steel), advantageous for industrial applications .

Biological Activity

1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine is a chemical compound with significant biological activity, particularly noted for its role as a Janus kinase (JAK) inhibitor. This compound, characterized by its unique structural features, including a piperazine ring and an azetidine moiety, has garnered attention in pharmaceutical research due to its potential therapeutic applications in treating autoimmune diseases and certain cancers.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₇N₃O₂S

- Molecular Weight : Approximately 189.30 g/mol

The compound's structure includes a sulfonyl group, which enhances its biological activity and chemical reactivity. The presence of both azetidine and piperazine rings suggests diverse interactions with various biological targets.

This compound acts primarily as an inhibitor of the JAK signaling pathway. JAK inhibitors are crucial in modulating immune responses, making this compound a candidate for therapeutic applications in inflammatory disorders and malignancies. The mechanism involves binding to JAK enzymes, thereby inhibiting their activity and subsequently affecting downstream signaling pathways associated with inflammation and cell proliferation.

Inhibition of JAK Pathways

Research indicates that this compound exhibits significant inhibitory effects on JAK enzymes. This inhibition is particularly relevant for conditions such as rheumatoid arthritis and certain cancers where JAK pathways are dysregulated. Preliminary studies have shown promising results in terms of binding affinity and inhibitory potency against various JAK isoforms.

Comparative Activity

The following table summarizes the biological activities of this compound in relation to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Notable Effects |

|---|---|---|---|

| This compound | Piperazine + Azetidine | JAK Inhibition | Potential anti-inflammatory effects |

| 1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine | Diphenylmethyl group | Enhanced lipophilicity | Improved bioavailability |

| 3-[4-(Methylsulfonyl)-1-piperazinyl] | Lacks azetidine moiety | Focused on piperazine interactions | Limited therapeutic scope |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its efficacy. For instance:

- Study on Structural Modifications : Modifications to the piperazine or azetidine moieties have been shown to significantly affect biological activity. A study demonstrated that certain substitutions increased the compound's binding affinity to JAK enzymes, suggesting avenues for optimizing its therapeutic profile.

- In Vivo Studies : Preliminary animal studies indicated that the compound effectively reduced markers of inflammation, supporting its potential use in treating autoimmune conditions.

- Synergistic Effects : Investigations into combining this compound with other therapeutic agents have revealed potential synergistic effects that could enhance overall efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine, and how can reaction conditions be optimized?

- Methodology : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For the methylsulfonyl group, sulfonation of the piperazine ring using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is common. The azetidinyl substituent can be introduced via reductive amination or alkylation using 3-azetidinyl precursors. Optimization includes controlling stoichiometry (1:1.2 molar ratio of piperazine to sulfonating agent) and temperature (0–5°C to minimize side reactions). Purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization improves yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methylsulfonyl protons at δ ~3.0 ppm, azetidinyl protons as multiplet at δ ~3.5–4.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₈H₁₅N₃O₂S: calculated 230.0964).

- X-Ray Crystallography : Resolves conformation (e.g., chair conformation of piperazine ring with puckering amplitude Q = 0.568 Å) and hydrogen bonding networks (N–H···Cl interactions in salts) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Guidance : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid contact with oxidizers (risk of exothermic decomposition). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Acute toxicity data (oral LD₅₀ > 500 mg/kg in rats) suggests moderate hazard; monitor for skin/eye irritation .

Advanced Research Questions

Q. How does the azetidinyl group influence binding affinity to neurological targets compared to other N-substituents?

- Structure-Activity Relationship (SAR) : The azetidinyl group’s strained four-membered ring enhances conformational rigidity, potentially improving selectivity for serotonin (5-HT₁A) or dopamine transporters. Compare to bulkier substituents (e.g., benzyl or phenylpropyl groups in ), which may increase lipophilicity but reduce receptor fit. Radioligand binding assays (e.g., using ³H-paroxetine for serotonin transporters) under varied pH (7.4) and temperature (25°C) can quantify affinity shifts .

Q. How can contradictory results in cytotoxicity assays be resolved?

- Methodological Approach :

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–72 hours).

- Metabolic Interference : Test for interference from the methylsulfonyl group in MTT assays (e.g., via UV-Vis spectral overlap).

- Dose-Response Curves : Use nonlinear regression (Hill equation) to calculate IC₅₀ values across ≥3 independent replicates. Cross-validate with orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .

Q. What computational methods predict the compound’s interaction with carbonic anhydrase isoforms?

- In Silico Strategies :

- Molecular Docking (AutoDock Vina) : Model the methylsulfonyl group’s interaction with Zn²⁺ in the enzyme active site. Compare docking scores (ΔG) to known inhibitors (e.g., acetazolamide).

- Molecular Dynamics (MD) Simulations : Assess stability of the piperazine-azetidinyl moiety in the binding pocket over 100 ns trajectories. Calculate root-mean-square deviation (RMSD) to identify conformational shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.